2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide
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Overview
Description
2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide is an organic compound with the molecular formula C13H12ClNO2. It is a member of the acetamide family, characterized by the presence of a chloro group, a furan ring, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with furan-2-carbaldehyde and aniline. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The reaction mechanism involves the formation of an imine intermediate, followed by nucleophilic substitution to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide: Similar structure with a methyl group on the furan ring.
N-(2-furylmethyl)-2-chloroacetamide: Lacks the phenyl group.
2-chloro-N-(phenylmethyl)acetamide: Lacks the furan ring.
Uniqueness
2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide is unique due to the presence of both a furan ring and a phenyl group, which may contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-9-12(16)15-13(11-7-4-8-17-11)10-5-2-1-3-6-10/h1-8,13H,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXQFYYXMSVEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CO2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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